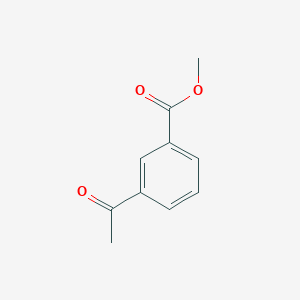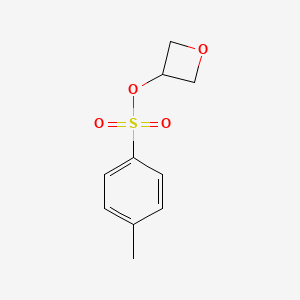
3-オキセタン-3-イル 4-メチルベンゼンスルホネート
概要
説明
Oxetan-3-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.27 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of Oxetan-3-yl 4-methylbenzenesulfonate can be achieved through a reaction involving triethylamine in water at 20°C for 18 hours . In this process, p-toluenesulfonyl chloride is added to a solution of the compound and triethylamine in methylene chloride . The reaction mixture is stirred at room temperature overnight . After this time, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with methylene chloride . The resulting residue is then purified by column chromatography to yield the product .Molecular Structure Analysis
The InChI code for Oxetan-3-yl 4-methylbenzenesulfonate is 1S/C10H12O4S/c1-8-2-4-10 (5-3-8)15 (11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
In one experiment, Oxetan-3-yl 4-methylbenzenesulfonate was used in a reaction with 3- (2- (difluoromethoxy)-5-methylpyridin-3-yl)phenol in DMF . The reaction mixture was stirred at 60°C for 8 hours .Physical and Chemical Properties Analysis
Oxetan-3-yl 4-methylbenzenesulfonate has a number of physical and chemical properties. It has a molar refractivity of 54.17 and a topological polar surface area (TPSA) of 60.98 Ų . The compound is soluble, with a solubility of 1.63 mg/ml or 0.00713 mol/l .科学的研究の応用
医薬品開発における溶解性向上
3-オキセタン-3-イル 4-メチルベンゼンスルホネートは、医薬品化学において、医薬品化合物の溶解性を高めるために使用されます。 オキセタン環は強力な水素結合受容体であり、代謝安定性を損なうことなく溶解性を向上させることができます .
薬物動態の最適化
この化合物は、薬物が体内でどのように移動するかを研究する薬物動態の最適化に重要な役割を果たします。 その構造は、吸収、分布、代謝、排泄などの要因に影響を与える可能性があります .
親油性調整
薬物の親油性を調整すると、薬効と安全性に大きな影響を与える可能性があります。 3-オキセタン-3-イル 4-メチルベンゼンスルホネートは、分子の親油性を修飾するために使用でき、それによって生物膜との相互作用が変化します .
薬物様性の向上
薬物様性は、バイオアベイラビリティなどの要素を考慮した、化合物がどの程度「薬物らしさ」を持っているかを表す定性的特性です。 この化合物は、潜在的な治療薬の薬物様性を向上させるために使用されます .
化学合成と反応性
研究者は、その反応性のため、化学合成において3-オキセタン-3-イル 4-メチルベンゼンスルホネートを使用しています。 これは、さまざまな化学物質を合成するためのビルディングブロックとして役立ちます .
分子モデリングとシミュレーション
分子モデリングやシミュレーションなどのin silico研究は、さまざまな環境における分子の挙動を理解するために不可欠です。 この化合物は、シミュレーションプログラムで、分子レベルでの相互作用を研究するために頻繁に使用されます .
Safety and Hazards
The compound is classified with the signal word “Warning” and has hazard statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements P261, P305, P338, P351 advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305+P338+P351) .
作用機序
Target of Action
Oxetan-3-yl 4-methylbenzenesulfonate, also known as TOLUENE-4-SULFONIC ACID OXETAN-3-YL ESTER, is a complex organic compound . It is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.
Result of Action
The molecular and cellular effects of Oxetan-3-yl 4-methylbenzenesulfonate’s action would depend on the specific reactions it is involved in . As a reagent in organic synthesis, it contributes to the formation of new compounds, which could have a wide range of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of Oxetan-3-yl 4-methylbenzenesulfonate can be influenced by various environmental factors . These may include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific method used for the synthesis.
生化学分析
Biochemical Properties
Oxetan-3-yl 4-methylbenzenesulfonate plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of oxetane rings through epoxide opening reactions . The compound is known to interact with enzymes such as dimethylsulfoxonium methylide, which aids in the formation of oxetane derivatives . These interactions are crucial for the synthesis of complex molecules used in medicinal chemistry and drug discovery.
Cellular Effects
Oxetan-3-yl 4-methylbenzenesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it can impact cell signaling pathways, potentially altering gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of Oxetan-3-yl 4-methylbenzenesulfonate involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function. For example, the compound’s interaction with dimethylsulfoxonium methylide facilitates the formation of oxetane rings, which are essential for various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxetan-3-yl 4-methylbenzenesulfonate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under room temperature conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of Oxetan-3-yl 4-methylbenzenesulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
Oxetan-3-yl 4-methylbenzenesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Its interaction with enzymes such as dimethylsulfoxonium methylide is crucial for its role in metabolic pathways, enabling the synthesis of oxetane derivatives used in medicinal chemistry .
Transport and Distribution
Within cells and tissues, Oxetan-3-yl 4-methylbenzenesulfonate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within cells can affect its activity and function, impacting cellular processes and metabolic pathways.
Subcellular Localization
Oxetan-3-yl 4-methylbenzenesulfonate exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is essential for its role in biochemical reactions and metabolic pathways, affecting cellular function and metabolism.
特性
IUPAC Name |
oxetan-3-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFWNFVHKAJOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522636 | |
| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26272-83-3 | |
| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxetan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

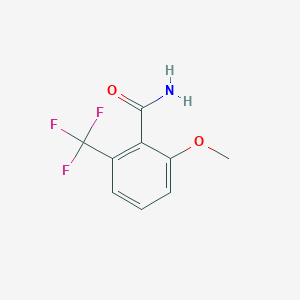
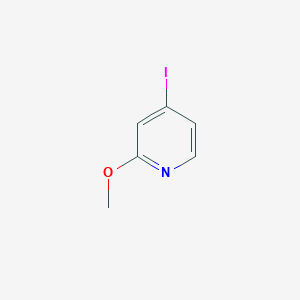

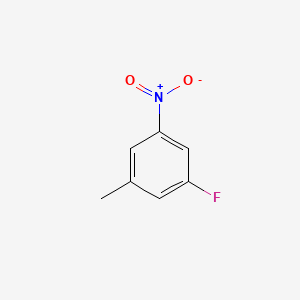


![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)
